molecular formula C9H12BrNO B8503932 5-Bromo-3-isopropoxy-2-methylpyridine

5-Bromo-3-isopropoxy-2-methylpyridine

Cat. No. B8503932
M. Wt: 230.10 g/mol
InChI Key: FLWFUQREWQXXDJ-UHFFFAOYSA-N
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Patent
US08476294B2

Procedure details

To a solution of 5-bromo-2-methyl-pyridin-3-ylamine (Stage 75.1.4, 400 mg, 2.13 mmol) in isopropanol (33 ml) were added 4 M HCl in dioxane (0.535 ml, 2.13 mmol) and isoamyl nitrite (1.25 g, 10.7 mmol). The reaction mixture was heated at 80° C. for 2.5 h, before being evaporated to dryness. The residue was dissolved in EtOAc and washed with saturated aqueous NaHCO3. The aqueous layer was extracted with EtOAc and the combined organic layers were dried over Na2SO4, filtered and evaporated. The residue was dry loaded on silica gel and purified by MPLC (heptane/EtOAc 0% to 30%) to give the title compound as an orange oil (HPLC: tR 2.47 min (Method A); M+H=230, 232 MS-ES).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.535 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](N)[C:5]([CH3:8])=[N:6][CH:7]=1.Cl.[O:11]1[CH2:16][CH2:15]OCC1.N(O[CH2:20]CC(C)C)=O>C(O)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([O:11][CH:16]([CH3:20])[CH3:15])[C:5]([CH3:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.535 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1.25 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was dry
CUSTOM
Type
CUSTOM
Details
purified by MPLC (heptane/EtOAc 0% to 30%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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